An In-depth Technical Guide to 4-(2,4-Difluorophenoxy)butanoic Acid
An In-depth Technical Guide to 4-(2,4-Difluorophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2,4-Difluorophenoxy)butanoic acid, a compound of interest in the fields of chemical research and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogs to present a predictive profile, including its chemical identity, physicochemical properties, a putative synthesis protocol, and potential applications. This approach is grounded in established principles of chemical similarity and reaction mechanisms.
Chemical Identity and Nomenclature
While a specific CAS Number for 4-(2,4-Difluorophenoxy)butanoic acid is not readily found in major chemical databases, its identity can be unequivocally established through its molecular structure and systematic nomenclature.
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Systematic Name: 4-(2,4-Difluorophenoxy)butanoic acid
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Molecular Formula: C₁₀H₁₀F₂O₃[1]
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Synonyms: While no common synonyms are documented, logical alternatives could include:
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γ-(2,4-Difluorophenoxy)butyric acid
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2,4-Difluorophenoxy butyric acid
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The absence of a registered CAS number suggests that 4-(2,4-Difluorophenoxy)butanoic acid is likely a novel or non-commercial research compound. For comparison, the closely related analog, 4-(2,4-Dichlorophenoxy)butanoic acid, is well-documented with CAS Number 94-82-6.[2][3]
Chemical Structure:
Caption: 2D Structure of 4-(2,4-Difluorophenoxy)butanoic acid
Predicted Physicochemical Properties
The physicochemical properties of 4-(2,4-Difluorophenoxy)butanoic acid can be predicted based on its structure and by comparison with its chlorinated and monofluorinated analogs. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Predicted Value for 4-(2,4-Difluorophenoxy)butanoic acid | Comparative Data for 4-(2,4-Dichlorophenoxy)butanoic acid |
| Molecular Weight | 216.18 g/mol | 249.09 g/mol [3] |
| Melting Point | Predicted to be a solid at room temperature. | 118-120 °C[3] |
| Boiling Point | > 300 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| pKa | ~ 4.5 - 5.0 (Predicted) | 4.95 at 25 °C[3] |
| LogP | ~ 2.5 - 3.0 (Predicted) | 3.53[3] |
| Water Solubility | Low (Predicted) | 46 mg/L at 25 °C |
Synthesis of 4-(2,4-Difluorophenoxy)butanoic Acid: A Proposed Protocol
A plausible and efficient method for the synthesis of 4-(2,4-Difluorophenoxy)butanoic acid is the Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide. The following protocol is a detailed, step-by-step methodology based on standard organic synthesis techniques.
Reaction Scheme:
Caption: Proposed Williamson Ether Synthesis of 4-(2,4-Difluorophenoxy)butanoic acid
Experimental Protocol:
Step 1: Williamson Ether Synthesis
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone as the solvent.
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Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
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Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-(2,4-difluorophenoxy)butanoate.
Step 2: Saponification (Ester Hydrolysis)
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Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
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Add sodium hydroxide (2.0 eq) to the solution.
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Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
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Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 6M HCl) at 0 °C.
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The product, 4-(2,4-Difluorophenoxy)butanoic acid, should precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Step 3: Purification
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a high-purity solid.
Potential Applications in Research and Drug Development
The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[3] The difluorophenoxy moiety in 4-(2,4-Difluorophenoxy)butanoic acid could offer several advantages in drug design:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
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Receptor Binding: The electronegativity of fluorine can lead to altered electronic properties of the aromatic ring, potentially enhancing interactions with biological targets through dipole-dipole or hydrogen bonding interactions.
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Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.
Given the structural similarity to other biologically active phenoxyalkanoic acids, potential research applications for this compound could include:
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Herbicide and Plant Growth Regulator Research: As an analog of the herbicide 2,4-DB.
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Anti-inflammatory Agents: Based on the activity of related compounds like flobufen.[4]
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Antiviral Research: Butanoic acid derivatives have been investigated for their antiviral properties.[5]
Conclusion
While 4-(2,4-Difluorophenoxy)butanoic acid is not a commercially cataloged compound with extensive published data, its synthesis is achievable through well-established synthetic routes. Its structural features, particularly the difluorinated phenyl ring, make it an intriguing candidate for further investigation in various areas of chemical and pharmaceutical research. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules.
References
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Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]
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Synthesis of 2-aryloxy butenoates by copper-catalysed allylic C-H carboxylation of allyl aryl ethers with carbon dioxide. PubMed. [Link]
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Introduction to Science of Synthesis, Vol. 20a. Thieme Chemistry. [Link]
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4-(2,4-difluorophenoxy)butanoic acid (C10H10F2O3). PubChemLite. [Link]
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4-(2,4-Dichlorophenoxy)butanoic acid - High purity | EN. Georganics. [Link]
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4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489. PubChem. [Link]
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Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI. [Link]
Sources
- 1. PubChemLite - 4-(2,4-difluorophenoxy)butanoic acid (C10H10F2O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2,4-Dichlorophenoxy)butanoic acid - High purity | EN [georganics.sk]
- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elib.bsu.by [elib.bsu.by]
